molecular formula C25H18BrClN4O2 B11973662 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-16-8

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11973662
CAS No.: 303094-16-8
M. Wt: 521.8 g/mol
InChI Key: LHWMWHNKLSMPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolo-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often include temperatures around 140°C and reaction times of approximately 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of one functional group with another.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various boronic acids . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using 4-methoxyphenylboronic acid in a cross-coupling reaction can yield a product where the bromine atom is replaced by a 4-methoxyphenyl group .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in disease pathways. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells .

Properties

CAS No.

303094-16-8

Molecular Formula

C25H18BrClN4O2

Molecular Weight

521.8 g/mol

IUPAC Name

11-(4-bromophenyl)-4-chloro-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H18BrClN4O2/c1-32-18-9-4-15(5-10-18)24-21-22(19-12-17(27)8-11-20(19)33-24)30-25-28-13-29-31(25)23(21)14-2-6-16(26)7-3-14/h2-13,23-24H,1H3,(H,28,29,30)

InChI Key

LHWMWHNKLSMPLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.